Bicyclo[3.2.1]octan-1-ol
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Overview
Description
Bicyclo[3.2.1]octan-1-ol: is a bicyclic organic compound with a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The structure of this compound includes a hydroxyl group (-OH) attached to the first carbon of the bicyclic system, making it an alcohol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Diels-Alder Reaction: One common method for synthesizing bicyclo[3.2.1]octane systems involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening.
Double Michael Addition: Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which can yield bicyclo[3.2.1]octane derivatives with high stereochemical control.
Industrial Production Methods: While specific industrial production methods for bicyclo[32
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.2.1]octan-1-ol can undergo oxidation reactions to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alkanes.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bicyclo[3.2.1]octan-1-ol is used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The bicyclo[3.2.1]octane framework is found in many biologically active compounds, making this compound a potential precursor for pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[321]octan-1-ol depends on its specific application and the molecular targets involvedThe bicyclic structure can also provide rigidity and specific spatial orientation, which can be crucial for binding to molecular targets .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Tricyclo[3.2.1.0²,⁷]octane: A tricyclic compound with a similar core structure but additional ring fusion.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness: Bicyclo[3.2.1]octan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-1-2-7(6-8)3-5-8/h7,9H,1-6H2 |
InChI Key |
YOUYXVQUIJGXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)O |
Origin of Product |
United States |
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